3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one
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Overview
Description
3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple methoxy groups and an isobenzofuran core, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with appropriate reagents to form the desired amino group, followed by cyclization to introduce the isobenzofuran moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing the reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the isobenzofuran core play a crucial role in binding to these targets, influencing their activity and modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-(3,4-dimethoxyphenyl)propanoic acid
- 2-methoxyphenyl isocyanate These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each one unique in its applications and properties.
Properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-21-10-5-7-12(14(9-10)23-3)19-17-11-6-8-13(22-2)16(24-4)15(11)18(20)25-17/h5-9,17,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBCZSCWTJUJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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